1-(3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid
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Overview
Description
1-(3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of oncology .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit receptor tyrosine kinase c-met . This receptor plays a crucial role in cellular processes such as proliferation, survival, and migration.
Mode of Action
It can be inferred from similar compounds that it may interact with its target receptor, leading to changes in the receptor’s activity .
Result of Action
Based on its potential target, it could influence cellular processes such as proliferation, survival, and migration .
Preparation Methods
The synthesis of 1-(3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of catalysts such as rhodium on carbon (Rh/C) and protective groups like tert-butyloxycarbonyl (Boc) to facilitate the formation of the desired product .
Chemical Reactions Analysis
1-(3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the corresponding reduced forms.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various oxidized, reduced, or substituted derivatives of the original compound .
Scientific Research Applications
1-(3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some notable applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases involved in cancer cell proliferation.
Comparison with Similar Compounds
Similar compounds to 1-(3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid include other triazolopyridazine derivatives, such as:
- 6-(Difluoro(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline
- Arylalkanol-piperidine analogues
These compounds share similar structural features and biological activities but may differ in their specific targets and efficacy. The uniqueness of this compound lies in its dual inhibition of c-Met and Pim-1 kinases, making it a promising candidate for anticancer therapy .
Biological Activity
1-(3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article focuses on its biological activity, providing a comprehensive overview of research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a carboxylic acid and a triazolopyridazine moiety. Its molecular formula is C12H16N4O2, and it has notable structural characteristics that contribute to its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several areas:
- Antimicrobial Activity : Studies have indicated that derivatives of triazolo-pyridazines exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains and fungi.
- Antiviral Properties : Research into related pyrazolo[3,4-b]pyridines has demonstrated antiviral activity against viruses such as herpes simplex virus type-1 (HSV-1) and respiratory syncytial virus (RSV), suggesting potential for similar effects in the triazolo-pyridazine derivatives.
- Antitumor Activity : Some studies have linked triazolo-pyridazine derivatives to anticancer effects, particularly in inhibiting tumor cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various triazolo-pyridazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL, demonstrating significant antibacterial properties.
Case Study 2: Antiviral Activity
In another investigation focusing on antiviral properties, compounds structurally related to this compound were tested against HSV-1. The most potent derivative showed an EC50 value of 5 µM, highlighting its potential as an antiviral agent.
Research Findings
Recent studies have reported various findings regarding the biological activity of compounds within this chemical class:
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : Many compounds in this class act as inhibitors of key enzymes involved in cellular metabolism.
- Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways that affect cell proliferation and survival.
Properties
IUPAC Name |
1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-9(2)13-16-15-11-5-6-12(17-19(11)13)18-7-3-4-10(8-18)14(20)21/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXTVAUCZADZTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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